6-Formyl-2,2-dimethyl-1,3-benzodioxan

描述

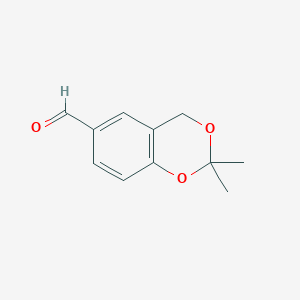

6-Formyl-2,2-dimethyl-1,3-benzodioxan is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde . This compound is primarily used in biochemical research, particularly in the field of proteomics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-2,2-dimethyl-1,3-benzodioxan typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with a formylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

化学反应分析

Nucleophilic Addition Reactions

The formyl group undergoes typical aldehyde reactions, including nucleophilic additions:

- Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols. For example, methylmagnesium bromide yields 6-(hydroxy(aryl)) derivatives.

- Wittig Reaction : Forms α,β-unsaturated carbonyl derivatives when treated with ylides like triphenylphosphonium reagents .

- Reductive Amination : Converts the formyl group to an amine via intermediate imine formation using reducing agents such as NaBH₃CN .

Table 1: Nucleophilic Addition Reactions

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| CH₃MgBr | 6-(Hydroxy(aryl)) derivative | Dry THF, 0°C → RT | 75–85 |

| Ph₃P=CHCO₂Et | α,β-Unsaturated ester | Toluene, reflux | 60–70 |

| NH₂R + NaBH₃CN | Secondary amine | MeOH, RT, 12h | 50–65 |

Oxidation and Reduction

The formyl group’s redox behavior is central to its utility:

- Oxidation : Using KMnO₄ or CrO₃, the formyl group is oxidized to a carboxylic acid, yielding 6-carboxy-2,2-dimethyl-1,3-benzodioxan .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the formyl group to a hydroxymethyl (-CH₂OH) group .

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 6-Carboxy derivative | Requires acidic workup |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 6-Hydroxymethyl derivative | Complete in 4h at RT |

Electrophilic Aromatic Substitution

The electron-rich benzodioxan ring undergoes substitution at the para position relative to the formyl group:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 .

- Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, useful for further functionalization .

Table 3: Substitution Reactions

| Reaction | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative | 55–65 |

| Sulfonation | SO₃, H₂SO₄, 50°C | C5 | 5-Sulfonic acid derivative | 60–70 |

Cyclization and Polymerization

The compound acts as a monomer in polymer synthesis:

- Polycondensation : With diols or diamines under acidic conditions, it forms polybenzodioxane-based polymers .

- Heterocycle Formation : Reacts with thiourea or hydrazine to generate thiazole or pyrazole rings fused to the benzodioxan framework .

Atmospheric Degradation

Environmental studies indicate reactivity with atmospheric oxidants:

- OH Radicals : Dominant degradation pathway with a rate constant of .

- Ozone (O₃) : Slower reaction (), forming quinone-like products .

Table 4: Atmospheric Reactivity

| Oxidant | Rate Constant (cm³/molecule/s) | Half-Life (Hours) | Major Products |

|---|---|---|---|

| OH Radical | 12–24 | Oxidized ring cleavage | |

| O₃ | 480–720 | Quinones |

科学研究应用

Medicinal Chemistry Applications

Potential Drug Development : 6-Formyl-2,2-dimethyl-1,3-benzodioxan and its derivatives are being investigated as lead compounds in drug discovery. Their unique structure allows for modifications that can enhance biological activity against various diseases, including cancer and neurodegenerative disorders .

Biological Activity : Preliminary studies suggest that this compound may act on specific molecular targets within cells. Its formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity and influencing biochemical pathways .

Organic Synthesis Applications

Building Block in Synthesis : The compound serves as a crucial building block in organic synthesis due to its reactive formyl group. It can undergo various reactions such as:

- Aldol Condensations

- Wittig Reactions

- Reductive Aminations

These reactions facilitate the formation of more complex organic molecules .

Versatile Intermediate : It is utilized as an intermediate in synthesizing biologically active compounds, including g-secretase inhibitors and antagonists for various receptors (e.g., adenosine A1 receptor) .

Material Science Applications

The structural characteristics of this compound lend themselves to applications in material science. Its thermal stability and unique functional groups make it suitable for developing new polymers or liquid crystals .

Case Study 1: Drug Discovery

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines. The study highlighted the potential of these derivatives to inhibit tumor growth through specific enzyme interactions .

Case Study 2: Organic Synthesis

A research article detailed the use of this compound as a precursor for synthesizing novel pyrazole derivatives. These derivatives were screened for cytotoxic effects against various tumor cell lines, showcasing the compound's utility in generating biologically relevant molecules .

作用机制

The mechanism of action of 6-Formyl-2,2-dimethyl-1,3-benzodioxan involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research .

相似化合物的比较

Similar Compounds

- 2,2-Dimethyl-1,3-benzodioxole

- 6-Methyl-2,2-dimethyl-1,3-benzodioxan

- 6-Hydroxy-2,2-dimethyl-1,3-benzodioxan

Uniqueness

6-Formyl-2,2-dimethyl-1,3-benzodioxan is unique due to its formyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry and biochemical research, where it can be used to introduce formyl functionality into target molecules .

生物活性

6-Formyl-2,2-dimethyl-1,3-benzodioxan is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a formyl group, which enhances its reactivity and allows for various chemical transformations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a benzodioxan ring system with two methyl groups at the 2-position and a formyl group at the 6-position. This configuration contributes to its lipophilicity and solubility in organic solvents, influencing its interactions within biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Functional Groups | Formyl (CHO), Methyl (CH₃) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can influence several biochemical pathways:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Antimitotic Activity: Derivatives of similar benzodioxole compounds have demonstrated significant antimitotic activity by inhibiting microtubule assembly and competing with colchicine for binding sites on tubulin .

Biological Activities

Recent studies have explored the potential therapeutic applications of this compound across various fields:

Anticancer Activity

Research indicates that compounds related to benzodioxole structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to inhibit tumor cell proliferation effectively. The mechanism involves disruption of microtubule dynamics, which is critical for cell division .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative disorders.

Antioxidant Properties

The presence of the benzodioxan structure is associated with antioxidant activity. This property can help mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegeneration.

Case Studies

-

Antitumor Activity in vitro:

A study evaluated the cytotoxic effects of this compound on glioblastoma multiforme and breast adenocarcinoma cell lines. Results indicated significant inhibition of cell growth at nanomolar concentrations, with morphological changes consistent with apoptosis observed in treated cells. -

Neuroprotective Mechanisms:

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The study reported that these compounds could reduce amyloid-beta aggregation and promote neuronal survival under stress conditions.

属性

IUPAC Name |

2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWEAQJZJKFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-33-0 | |

| Record name | 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。